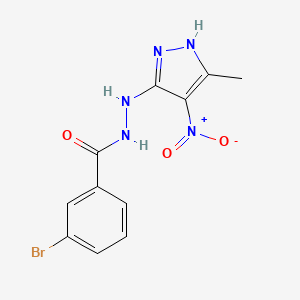
3-bromo-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3-methyl-4-nitro-1H-pyrazole with appropriate reagents under controlled conditions.
Bromination: The bromination of the benzene ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydrazide Formation: The final step involves the reaction of the brominated benzene derivative with hydrazine hydrate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of 3-amino-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazones with different aldehydes or ketones.
Scientific Research Applications
3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the pyrazole ring can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzamide: Similar structure but with an amide group instead of a hydrazide group.
3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
Uniqueness
3-bromo-N’-(3-methyl-4-nitro-1H-pyrazol-5-yl)benzohydrazide is unique due to the presence of the hydrazide group, which allows it to participate in specific condensation reactions and form hydrazones. This property makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H10BrN5O3 |
|---|---|
Molecular Weight |
340.13 g/mol |
IUPAC Name |
3-bromo-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)benzohydrazide |
InChI |
InChI=1S/C11H10BrN5O3/c1-6-9(17(19)20)10(14-13-6)15-16-11(18)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,16,18)(H2,13,14,15) |
InChI Key |
MHDZSPUXKIUQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NNC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















